![molecular formula C15H16ClN3O3 B6332145 L-Phenylalanine-p-nitroanilide hydrochloride CAS No. 140400-06-2](/img/structure/B6332145.png)
L-Phenylalanine-p-nitroanilide hydrochloride
Overview
Description
L-Phenylalanine-p-nitroanilide hydrochloride (L-Phe-p-NA HCl) is an important synthetic compound used in many scientific research applications. It is a white crystalline solid that is soluble in water and has a melting point of about 250 °C. L-Phe-p-NA HCl is used in the synthesis of many different compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in biochemical and physiological experiments.
Scientific Research Applications
Enzyme Substrate Studies
L-Phenylalanine-p-nitroanilide hydrochloride has been utilized extensively in the study of enzyme-catalyzed reactions. For instance, its hydrolysis by chymotrypsin has been observed in various studies, revealing insights into enzyme kinetics and specificity. One study synthesized monomers containing L-phenylalanine p-nitroanilide and co-polymerized them with acrylamide and acrylic acid, examining chymotrypsin-catalyzed hydrolysis rates (Fu & Morawetz, 1976). Another research focused on the enzyme-catalyzed hydrolysis of this compound when bound to agarose, analyzing the impact of spacer length and enzyme adsorption (Fischer, Lange, & Jakubke, 1978).
Chromogenic Substrate for Protease Assays
L-Phenylalanine-p-nitroanilide hydrochloride serves as a chromogenic substrate for various protease assays. Its hydrolysis releases p-nitroaniline, which can be quantified colorimetrically. This attribute makes it an ideal compound for studying enzymatic activity in different proteases, as demonstrated in the preparation and properties of similar chromogenic substrates (Erlanger, Kokowsky, & Cohen, 1961).
Studying Proteinase Specificity
This compound has also been used to investigate the specificity of various proteinases. For example, a study employed L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide, a compound similar to L-Phenylalanine-p-nitroanilide hydrochloride, to assay thiol proteinases like papain and bromelain, providing insights into enzyme-substrate interactions (Filippova IYu et al., 1984).
Physicochemical Studies
Apart from enzymatic studies, this compound has been used in physicochemical research, such as investigating the influence of near-infrared radiation on the pKa values of L-Phenylalanine, highlighting the molecular interactions and changes under different conditions (Olsztynska, Komorowska, & Dupuy, 2006).
Molecular Probes and Substrate Studies
Further, it has been incorporated in the design of molecular probes for detecting specific enzymes and in the study of the enzymatic hydrolysis of substrates. A molecular probe containing L-phenylalanine p-nitroanilide was developed for detecting serine proteases, demonstrating its utility in biochemical assays (Ishida et al., 2021).
properties
IUPAC Name |
(2S)-2-amino-N-(4-nitrophenyl)-3-phenylpropanamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3.ClH/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21;/h1-9,14H,10,16H2,(H,17,19);1H/t14-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPPBYXRHSFLCY-UQKRIMTDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Phenylalanine-p-nitroanilide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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